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Compound of Interest

Compound Name: 3-(3-Hydroxyphenyl)-1-phenylurea

CAS No.: 13142-80-8

Cat. No.: B2878009

Get Quote

Executive Summary
This guide provides a definitive protocol for the structural confirmation of 3-(3-
Hydroxyphenyl)-1-phenylurea (C₁₃H₁₂N₂O₂, MW 228.25). As a non-symmetric diarylurea,

this compound exhibits a characteristic "competitive cleavage" fragmentation pathway. The

presence of the phenolic hydroxyl group at the meta position introduces distinct electronic

effects that govern proton affinity and subsequent ion abundance. This protocol establishes the

Urea Cleavage Rule as the primary diagnostic tool, validated by the formation of substituted

aniline and isocyanate moieties.

Chemical Context & Mechanistic Theory
Structural Properties

IUPAC Name: 1-(3-Hydroxyphenyl)-3-phenylurea

Molecular Formula: C₁₃H₁₂N₂O₂
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Monoisotopic Mass: 228.0899 Da

Key Functional Groups:

Urea Bridge (-NH-CO-NH-): The primary site of electrospray ionization (ESI) protonation

and collision-induced dissociation (CID) cleavage.

Phenolic Hydroxyl (-OH): Enhances ionization in negative mode (ESI-) and directs proton

affinity in positive mode (ESI+).

Fragmentation Mechanics (The "Urea Cleavage Rule")
In ESI+, the precursor ion [M+H]⁺ (m/z 229.09) forms by protonation of the urea oxygen or

nitrogen. Upon collisional activation, the urea bond undergoes cleavage via a four-membered

transition state or direct H-transfer, resulting in two competing pathways involving the

elimination of a neutral isocyanate.

The Proton Affinity (PA) Driver: Fragmentation abundance is dictated by the basicity of the

leaving amine.

Pathway A: Formation of 3-aminophenol cation (m/z 110) + neutral phenyl isocyanate.

Pathway B: Formation of aniline cation (m/z 94) + neutral 3-hydroxyphenyl isocyanate.

Theoretical Prediction: The hydroxyl group is an electron-donating group (EDG), making the 3-

aminophenol moiety more basic (higher PA) than the unsubstituted aniline. Therefore, m/z 110

is predicted to be the base peak, serving as the primary quantifier ion.

Experimental Protocol
Sample Preparation
Standard Stock Solution:

Dissolve 1 mg of 3-(3-Hydroxyphenyl)-1-phenylurea in 1 mL of DMSO (Concentration: 1

mg/mL).

Vortex for 30 seconds to ensure complete solubilization.
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Working Solution (Direct Infusion/LC-MS):

Dilute the stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Final Concentration: 1 µg/mL (approx. 4.4 µM).

Note: Use LC-MS grade solvents to minimize background noise.

LC-MS/MS Acquisition Parameters
This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.

Parameter
Setting (ESI
Positive)

Setting (ESI
Negative)

Rationale

Ionization Source ESI ESI

Soft ionization

preserves the

molecular ion.

Polarity Positive (+) Negative (-)

(+) for structural

fragments; (-) for

phenol validation.

Capillary Voltage 3.5 kV 2.5 kV

Lower voltage in Neg

mode prevents

discharge.

Cone Voltage 30 V 25 V

Optimized to transmit

[M+H]⁺ without in-

source fragmentation.

Source Temp 120°C 120°C Standard desolvation.

Desolvation Gas 800 L/hr (N₂) 800 L/hr (N₂)
High flow aids droplet

evaporation.

Collision Energy Ramp 10–40 eV Ramp 15–45 eV

A ramp ensures

capture of both fragile

and stable fragments.
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Data Interpretation & Diagnostic Ions
Positive Mode (ESI+) Targets

Precursor: m/z 229.09 [M+H]⁺

Product Ion 1 (Quantifier): m/z 110.06 [3-Aminophenol+H]⁺.

Mechanism: Neutral loss of Phenyl Isocyanate (119 Da).

Product Ion 2 (Qualifier): m/z 94.06 [Aniline+H]⁺

To cite this document: BenchChem. [Application Note: Mass Spectrometry Fragmentation
Patterns of 3-(3-Hydroxyphenyl)-1-phenylurea]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b2878009/docs#application-note-mass-
spectrometry-fragmentation-patterns-of-3-3-hydroxyphenyl-1-phenylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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